molecular formula C18H18N2O2 B5794099 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5794099
M. Wt: 294.3 g/mol
InChI Key: SNAMENMIMDNUAG-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of dimethylphenoxy and methylphenyl groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that may enhance its biological activity.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially altering its chemical properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-4-7-15(8-5-12)18-19-17(22-20-18)11-21-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAMENMIMDNUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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